(1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride
Description
Properties
IUPAC Name |
(1R)-1-methyl-2,3-dihydro-1H-isoindole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.ClH/c1-7-9-5-3-2-4-8(9)6-10-7;/h2-5,7,10H,6H2,1H3;1H/t7-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJGGSPSJKJHKR-OGFXRTJISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2CN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C2=CC=CC=C2CN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2031241-93-5 | |
| Record name | (1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride typically involves the reduction of the corresponding isoindole precursor. One common method is the catalytic hydrogenation of 1-methyl-2,3-dihydro-1H-isoindole using a palladium catalyst under hydrogen gas. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at room temperature and atmospheric pressure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding isoindole-3-one derivative.
Reduction: Further reduction can lead to the formation of fully saturated isoindoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Isoindole-3-one derivatives.
Reduction: Isoindoline derivatives.
Substitution: N-alkyl or N-acyl isoindole derivatives.
Scientific Research Applications
Chemistry: (1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology: In biological research, this compound can be used as a probe to study the function of isoindole-containing biomolecules. It may also serve as a precursor for the synthesis of biologically active compounds with potential therapeutic applications.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, analgesic, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its reactivity and stability make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of (1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular function. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Saturation: 1,2,3,4-Tetrahydroisoquinoline lacks the isoindole’s fused aromaticity, which may reduce π-π stacking interactions critical for receptor binding .
- Extended Systems : Pyridoindole derivatives (e.g., compounds 3 and 4 in ) demonstrate enhanced antibacterial activity due to additional functional groups (carboxylic acid) and expanded aromatic systems .
Pharmacological and Spectroscopic Comparisons
Table 2: Spectroscopic and Activity Data
Key Findings :
- NMR Shifts : The methyl and CH₂ groups in this compound exhibit δ ~47 ppm, consistent with similar isoindoline derivatives . Aromatic carbons (δ 100–145 ppm) confirm fused-ring conjugation .
- Activity Trends: While the target compound lacks direct antimicrobial data, its structural role in Garenoxacin mesylate suggests indirect antibacterial relevance via quinolone mechanisms . In contrast, pyridoindole derivatives show direct inhibition of S. aureus .
Biological Activity
(1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in drug development, supported by recent research findings and case studies.
This compound is characterized by a unique structure that includes a methyl group and a dihydro isoindole framework. Its hydrochloride form enhances its solubility and stability, making it suitable for various biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can modulate the activity of enzymes and receptors, influencing various metabolic pathways. Notably, it has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes.
1. Anti-inflammatory Properties
Research indicates that derivatives of isoindole compounds exhibit significant anti-inflammatory effects. For instance, studies have demonstrated that certain isoindole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 while enhancing anti-inflammatory markers like IL-10 .
2. Analgesic Effects
The analgesic potential of this compound has been evaluated through various assays. For example, it has shown comparable efficacy to established analgesics in reducing pain responses in animal models. Its mechanism may involve modulation of pain pathways through COX inhibition and interaction with neurotransmitter systems.
3. Anticancer Activity
Recent studies have highlighted the anticancer properties of isoindole derivatives, including this compound. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific pathways affected include those related to cell cycle regulation and apoptosis.
Case Studies
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 1-methyl-2,3-dihydro-1H-isoindole | Lacks hydrochloride group | Moderate COX inhibition |
| 2,3-dihydro-1H-indene | Similar core structure | Limited anti-inflammatory activity |
| 1H-indole-3-carbaldehyde | Contains an indole ring | Used in synthetic applications but less biological activity |
Q & A
How can researchers optimize the synthesis of (1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride to achieve high enantiomeric purity?
Answer:
Enantiomeric purity is critical for pharmacological relevance. Key methodologies include:
- Chiral Catalysts : Use enantioselective catalysts (e.g., Ru-BINAP complexes) to favor the (1R)-configuration during cyclization .
- Chromatographic Resolution : Employ chiral stationary phases (CSPs) in HPLC, such as cellulose tris(3,5-dimethylphenylcarbamate), to separate enantiomers .
- Crystallization Control : Optimize solvent polarity and temperature to selectively crystallize the desired enantiomer, as demonstrated in isoindole derivative syntheses .
What advanced analytical techniques are recommended for confirming the stereochemistry and purity of this compound?
Answer:
- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis, as applied to structurally related isoindole derivatives .
- NMR Spectroscopy : Use NOESY or 2D-NMR to confirm spatial arrangement of substituents, particularly the methyl group at the 1R position .
- Chiral HPLC : Validate enantiomeric excess (≥99%) using columns like Chiralpak IA/IB under isocratic conditions (e.g., hexane:isopropanol 90:10) .
- Mass Spectrometry (HRMS) : Confirm molecular integrity and detect trace impurities (<0.1%) via high-resolution MS .
How should researchers address discrepancies in reported biological activity data attributed to impurity profiles?
Answer:
- Impurity Profiling : Use orthogonal methods (HPLC-UV, LC-MS) to identify and quantify impurities (e.g., diastereomers, byproducts) as outlined in pharmaceutical impurity standards .
- Bioactivity Validation : Compare activity of purified vs. impure batches in dose-response assays (e.g., IC50 shifts >10% suggest impurity interference) .
- Structural Correlation : Cross-reference with databases (PubChem, ChEMBL) to isolate structure-activity relationships (SAR) specific to the (1R)-enantiomer .
What safety protocols are critical for handling this compound in catalytic or kinetic studies?
Answer:
- PPE Requirements : Use nitrile gloves, FFP3 masks, and fume hoods to prevent inhalation or dermal exposure, per SDS guidelines .
- Waste Management : Segregate halogenated organic waste (e.g., hydrochloride byproducts) for incineration by licensed facilities .
- Emergency Measures : For spills, neutralize with sodium bicarbonate and adsorb with vermiculite, followed by disposal as hazardous waste .
How can computational modeling predict the compound’s interaction with neurological targets (e.g., monoamine receptors)?
Answer:
- Molecular Docking : Use Schrödinger’s Glide or AutoDock Vina to simulate binding to serotonin/dopamine receptors, leveraging PubChem’s 3D conformer data .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes, focusing on hydrogen bonding with Asp110 (5-HT2A) .
- QSAR Analysis : Corrogate substituent effects (e.g., methyl group position) with LogP and polar surface area to optimize blood-brain barrier permeability .
What strategies resolve low yields in multi-step syntheses involving isoindole intermediates?
Answer:
- Stepwise Optimization : Use design of experiments (DoE) to identify critical parameters (e.g., pH, temperature) in cyclization steps .
- Protecting Groups : Temporarily protect reactive amines with Boc or Fmoc groups to prevent side reactions during alkylation .
- Catalytic Recycling : Employ Pd/C or Ni catalysts in hydrogenation steps to enhance turnover number (TON) and reduce costs .
How can researchers validate the compound’s stability under varying storage conditions?
Answer:
- Forced Degradation Studies : Expose to heat (40°C), light (1.2 million lux-hours), and humidity (75% RH) for 4 weeks, then quantify degradation via HPLC .
- pH Stability : Assess hydrolysis rates in buffers (pH 1–10) to identify optimal storage pH (e.g., pH 4–6 for hydrochloride salts) .
- Long-Term Stability : Monitor impurity formation (<0.5% over 12 months) in amber vials under argon at –20°C .
What in vitro assays are suitable for evaluating the compound’s inhibitory effects on enzymatic targets?
Answer:
- Kinase Assays : Use ADP-Glo™ to measure inhibition of MAPK or PI3K isoforms, with Z’-factor >0.5 for robustness .
- Fluorescence Polarization : Screen for monoamine oxidase (MAO) inhibition using fluorescein-labeled substrates .
- Microscale Thermophoresis (MST) : Determine binding affinity (Kd) with purified receptors, requiring only 4 µL samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
